(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15982364
InChI: InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-2-10-4(11-3)6(12)13/h1-2,12-13H
SMILES:
Molecular Formula: C5H4BF3N2O2
Molecular Weight: 191.91 g/mol

(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid

CAS No.:

Cat. No.: VC15982364

Molecular Formula: C5H4BF3N2O2

Molecular Weight: 191.91 g/mol

* For research use only. Not for human or veterinary use.

(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid -

Specification

Molecular Formula C5H4BF3N2O2
Molecular Weight 191.91 g/mol
IUPAC Name [4-(trifluoromethyl)pyrimidin-2-yl]boronic acid
Standard InChI InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-2-10-4(11-3)6(12)13/h1-2,12-13H
Standard InChI Key WWVKGRNMMLROIJ-UHFFFAOYSA-N
Canonical SMILES B(C1=NC=CC(=N1)C(F)(F)F)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid (C₅H₄BF₃N₂O₂) consists of a pyrimidine ring—a six-membered aromatic heterocycle with nitrogen atoms at the 1- and 3-positions—substituted with a trifluoromethyl (-CF₃) group at the 4-position and a boronic acid (-B(OH)₂) group at the 2-position. The trifluoromethyl group induces significant electron-withdrawing effects, lowering the pKa of the boronic acid and enhancing its electrophilicity in cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₄BF₃N₂O₂
Molecular Weight191.91 g/mol
IUPAC Name[4-(trifluoromethyl)pyrimidin-2-yl]boronic acid
Canonical SMILESB(C1=NC(=NC=C1C(F)(F)F)N)(O)O
Melting Point110–113°C (predicted)
SolubilityPartially soluble in THF, DMSO, aqueous bases

The boronic acid group adopts a trigonal planar geometry, facilitating coordination to palladium catalysts during cross-couplings . X-ray crystallography of analogous compounds reveals that the CF₃ group induces steric hindrance and electronic polarization, affecting crystal packing and reactivity .

Synthesis and Manufacturing

Lithiation-Boronation Protocol

The most reliable synthesis involves directed ortho-lithiation followed by boronation. Starting from 4-chloro-2-(trifluoromethyl)pyrimidine, treatment with n-butyllithium at -78°C generates a lithiated intermediate, which reacts with triisopropyl borate to yield the boronic acid after acidic workup .

Reaction Scheme

  • Lithiation:
    4-Cl-2-CF₃-pyrimidine+n-BuLi4-Li-2-CF₃-pyrimidine+n-BuCl\text{4-Cl-2-CF₃-pyrimidine} + \text{n-BuLi} \rightarrow \text{4-Li-2-CF₃-pyrimidine} + \text{n-BuCl}

  • Boronation:
    4-Li-2-CF₃-pyrimidine+B(OiPr)₃4-B(OiPr)₂-2-CF₃-pyrimidine\text{4-Li-2-CF₃-pyrimidine} + \text{B(OiPr)₃} \rightarrow \text{4-B(OiPr)₂-2-CF₃-pyrimidine}

  • Hydrolysis:
    4-B(OiPr)₂-2-CF₃-pyrimidine+H₃O⁺(4-CF₃-pyrimidin-2-yl)boronic acid\text{4-B(OiPr)₂-2-CF₃-pyrimidine} + \text{H₃O⁺} \rightarrow \text{(4-CF₃-pyrimidin-2-yl)boronic acid}

Yields typically range from 40–65%, with purity ≥95% achievable via recrystallization from ethanol-water mixtures .

Challenges in Scale-Up

  • Protodeboronation: The electron-withdrawing CF₃ group increases susceptibility to deboronation under acidic or aqueous conditions, necessitating anhydrous reaction environments .

  • Regioselectivity: Competing lithiation at the 5-position of pyrimidine can occur, requiring precise temperature control (-78°C) .

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound excels in palladium-catalyzed couplings with aryl/heteroaryl halides, forming biaryl linkages critical in drug discovery. For example:

Table 2: Representative Suzuki Reactions

Partner HalideProductYieldConditions
3-Bromopyridine2-(4-CF₃-pyrimidinyl)-3-pyridine85%Pd(PPh₃)₄, K₂CO₃, DME
4-Chlorophenyl mesylate4-Phenyl-2-CF₃-pyrimidine78%Pd(OAc)₂, SPhos, CsF

Synthesis of Biologically Active Derivatives

  • Antifungal Agents: Coupling with 2-aminopyridines yields pyrimidine-pyridine hybrids inhibiting Candida albicans (MIC = 8 µg/mL).

  • Kinase Inhibitors: Introduction of morpholine substituents via Suzuki reactions produces ATP-competitive inhibitors (IC₅₀ = 12 nM vs. EGFR) .

Future Research Directions

  • Stabilized Derivatives: Development of MIDA (N-methyliminodiacetic acid) boronates to mitigate deborylation .

  • Continuous Flow Synthesis: Microreactor systems to enhance lithiation efficiency and yield .

  • Theranostic Applications: Radiolabeling with ¹⁸F for PET imaging of boron-containing drug distribution.

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